8-(4-(2-fluorophenyl)piperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
8-(4-(2-fluorophenyl)piperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H25FN6O2 and its molecular weight is 400.4 g/mol. The purity is usually 95%.
The exact mass of the compound 8-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is 400.20230222 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound inhibits the transport of nucleosides and nucleoside analogues through ENT1 and ENT2 . It does this in a concentration-dependent manner . The compound reduces the maximum rate of uridine transport (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner .
Biochemical Pathways
The compound affects the biochemical pathways involving nucleoside transport. By inhibiting ENTs, it disrupts the transport of nucleosides and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy . The downstream effects of this disruption would depend on the specific cellular context and the roles of nucleosides and nucleoside analogues in those contexts.
Pharmacokinetics
The compound’s irreversible and non-competitive inhibition of ents suggests that it may have a long-lasting effect .
Result of Action
The compound’s action results in the inhibition of nucleoside transport, disrupting nucleotide synthesis and chemotherapy processes . This could potentially lead to a variety of molecular and cellular effects, depending on the specific roles of these processes in the cells where the compound is active.
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other piperazine derivatives, it may interact with various enzymes and proteins . For instance, some piperazine derivatives have been found to inhibit equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and regulation of adenosine function .
Cellular Effects
Similar compounds have been shown to inhibit ENTs, which could potentially influence cell function . Inhibition of ENTs can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been found to inhibit ENTs in a non-competitive and irreversible manner . This suggests that the compound may bind to a site on the ENTs that is distinct from the conventional binding site .
Properties
IUPAC Name |
8-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN6O2/c1-13(2)12-27-16-17(24(3)20(29)23-18(16)28)22-19(27)26-10-8-25(9-11-26)15-7-5-4-6-14(15)21/h4-7,13H,8-12H2,1-3H3,(H,23,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBCFCQQHLAYEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1N3CCN(CC3)C4=CC=CC=C4F)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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